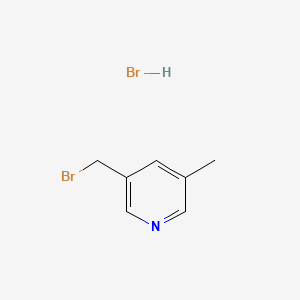

3-(Bromomethyl)-5-methylpyridine hydrobromide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(bromomethyl)-5-methylpyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEAZZPEMCPDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679740 | |

| Record name | 3-(Bromomethyl)-5-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235342-53-6 | |

| Record name | 3-(Bromomethyl)-5-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)-5-methylpyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-(Bromomethyl)-5-methylpyridine hydrobromide" synthesis from 5-methylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient three-step synthesis of 3-(Bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available 5-methylnicotinic acid and proceeds through esterification, reduction, and subsequent bromination to yield the target compound with a notable overall yield of approximately 65.9%.[1] This guide provides detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic pathway to support researchers in the successful replication and optimization of this process.

Synthetic Strategy Overview

The synthesis is logically structured in three primary stages, beginning with the conversion of the carboxylic acid to an ester, followed by the reduction of the ester to an alcohol, and culminating in the bromination of the alcohol to the final hydrobromide salt. This pathway is favored for its efficiency and use of relatively accessible reagents.

Experimental Protocols

Step 1: Esterification of 5-Methylnicotinic Acid to Ethyl 5-Methylnicotinate

The initial step involves a Fischer esterification of 5-methylnicotinic acid with ethanol, catalyzed by a strong acid, to produce ethyl 5-methylnicotinate. This reaction is a classic and reliable method for ester formation.[2][3][4] An alternative high-yield method utilizing thionyl chloride is also presented.

Method A: Fischer Esterification

-

Reagents:

-

5-Methylnicotinic acid

-

Anhydrous Ethanol (large excess, acts as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

-

Procedure:

-

To a solution of 5-methylnicotinic acid in anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude ethyl 5-methylnicotinate, which can be purified further by distillation or column chromatography.

-

Method B: Thionyl Chloride Esterification [5]

-

Reagents:

-

5-Methylnicotinic acid (100.0 g, 0.73 mol)

-

Methanol (500 mL)

-

Thionyl chloride (110 mL, 1.5 mol)

-

Ice water (200 mL)

-

Saturated Sodium Carbonate solution

-

Ethyl Acetate (EtOAc)

-

-

Procedure:

-

In a 1000mL four-necked bottle under a nitrogen atmosphere, add 5-methylnicotinic acid and methanol.

-

Maintain the temperature at 20 to 25 °C while adding thionyl chloride dropwise.

-

After the addition is complete, heat the mixture to reflux for 4 hours.

-

Evaporate the methanol under reduced pressure.

-

Add ice water and neutralize to a pH of 7-10 with a saturated sodium carbonate solution.

-

Extract the mixture with ethyl acetate.

-

The organic layer is then processed to yield a white solid of methyl 5-methylnicotinate.

-

| Parameter | Method A: Fischer Esterification | Method B: Thionyl Chloride |

| Catalyst/Reagent | Concentrated Sulfuric Acid | Thionyl Chloride |

| Solvent | Excess Ethanol | Methanol |

| Temperature | Reflux | 20-25 °C (addition), then Reflux |

| Reaction Time | Several hours (TLC monitored) | 4 hours |

| Reported Yield | Variable | 98.2% |

Step 2: Reduction of Ethyl 5-Methylnicotinate to (5-Methylpyridin-3-yl)methanol

The ester intermediate is then reduced to the corresponding alcohol, (5-Methylpyridin-3-yl)methanol. Sodium borohydride is a suitable reducing agent for this transformation, offering a safer alternative to more reactive hydrides like lithium aluminum hydride.[6][7][8][9]

-

Reagents:

-

Ethyl 5-methylnicotinate

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

2N HCl

-

-

Procedure:

-

Dissolve ethyl 5-methylnicotinate in a mixture of methanol and tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[10]

-

Add sodium borohydride powder portion-wise to the stirred solution. An initial addition at 0 °C followed by reaction at room temperature or reflux may be employed.[7]

-

Reflux the reaction mixture for 2 to 4 hours.[10]

-

After cooling to room temperature, quench the reaction by the slow addition of 2N HCl.

-

Separate the organic layer, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield (5-Methylpyridin-3-yl)methanol.

-

| Parameter | Value |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent System | Methanol/Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux |

| Reaction Time | 2.0 - 4.0 hours |

| Reported Yield | 88 - 97% |

Step 3: Bromination of (5-Methylpyridin-3-yl)methanol to this compound

The final step involves the conversion of the alcohol to the target hydrobromide salt using hydrobromic acid. This reaction proceeds via a nucleophilic substitution mechanism.

-

Reagents:

-

(5-Methylpyridin-3-yl)methanol

-

48% Hydrobromic Acid (HBr)

-

-

Procedure:

-

In a suitable reaction vessel, treat (5-Methylpyridin-3-yl)methanol with an excess of 48% aqueous hydrobromic acid.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture, which may result in the precipitation of the hydrobromide salt.

-

Collect the solid product by filtration.

-

Wash the collected solid with a cold solvent (e.g., acetone or ether) to remove any remaining impurities.

-

Dry the product under vacuum to obtain this compound.

-

| Parameter | Value |

| Brominating Agent | 48% Hydrobromic Acid (HBr) |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours (TLC monitored) |

| Overall Yield (from 5-methylnicotinic acid) | 65.9%[1] |

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthetic workflow and the chemical transformation from the starting material to the final product.

Caption: Overall workflow of the synthesis process.

Caption: Chemical transformations in the synthesis.

Conclusion

The described three-step synthesis provides a clear and efficient pathway for the preparation of this compound from 5-methylnicotinic acid. The detailed protocols and tabulated data offer a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the reliable production of this important synthetic intermediate. Careful execution of each step is crucial for achieving high yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. athabascau.ca [athabascau.ca]

- 5. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. ias.ac.in [ias.ac.in]

- 10. benchchem.com [benchchem.com]

"3-(Bromomethyl)-5-methylpyridine hydrobromide" CAS number 1235342-53-6 properties

CAS Number: 1235342-53-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the pharmaceutical industry.

Chemical Properties and Data

This compound is a pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the second-generation antihistamine, rupatadine.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉Br₂N | [2] |

| Molecular Weight | 266.96 g/mol | |

| IUPAC Name | 3-(bromomethyl)-5-methylpyridine;hydrobromide | |

| CAS Number | 1235342-53-6 | [2] |

| Physical Form | Solid | ChemScene |

| Flash Point | 162 °C | |

| Storage Temperature | 2-8°C, Inert atmosphere | BLD Pharm |

Chemical Identifiers

| Identifier | Value | Source |

| InChI | 1S/C7H8BrN.BrH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H | |

| InChI Key | CKEAZZPEMCPDPI-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=CN=C1)CBr.Br | [3] |

| MDL Number | MFCD20921819 | [2] |

Synthesis and Experimental Protocols

An efficient, environmentally friendly synthesis of this compound has been reported starting from 5-methylnicotinic acid, with an overall yield of approximately 65.9%.[1] The following is a general experimental workflow based on a patented synthesis method.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Methodologies:

While detailed, step-by-step protocols with specific reagent quantities and reaction conditions are proprietary and found within patent literature, the general procedure involves four key stages:

-

Esterification: 5-Methylnicotinic acid is reacted with thionyl chloride in an appropriate solvent and heated under reflux to produce methyl 5-methylnicotinate.

-

Reduction: The resulting ester, methyl 5-methylnicotinate, is then reduced using a reducing agent such as sodium borohydride in an organic solvent to yield 5-methyl-3-pyridinemethanol.

-

Hydrobromide Salt Formation: The alcohol, 5-methyl-3-pyridinemethanol, is treated with hydrobromic acid to form the corresponding hydrobromide salt.

-

Bromination: The final step involves the reaction of 5-methyl-3-pyridinemethanol hydrobromide with hydrobromic acid, with the removal of water, to yield the target compound, this compound.

Spectroscopic Data

As of the time of this guide, publicly available experimental NMR, IR, and mass spectra for this compound (CAS 1235342-53-6) are limited. Researchers requiring this data are advised to consult commercial suppliers or perform their own spectroscopic analysis. Several suppliers, including BLD Pharm, indicate the availability of such data upon request.[4]

Role in Drug Development and Signaling Pathways

This compound is a key intermediate in the synthesis of rupatadine, a potent and selective dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors.[1] While the compound itself is not the active pharmaceutical ingredient, its structure is integral to the final efficacy of rupatadine in treating allergic conditions.

Rupatadine's Mechanism of Action and Associated Signaling Pathway

Rupatadine exerts its anti-allergic and anti-inflammatory effects by blocking the signaling pathways initiated by histamine and PAF.

-

Histamine H1 Receptor Antagonism: Histamine, released from mast cells during an allergic reaction, binds to H1 receptors, initiating a cascade that leads to allergic symptoms. Rupatadine competitively inhibits this binding.

-

Platelet-Activating Factor (PAF) Receptor Antagonism: PAF is a potent inflammatory mediator that contributes to bronchoconstriction, increased vascular permeability, and chemotaxis. By blocking PAF receptors, rupatadine mitigates these inflammatory responses.

The downstream effects of this dual antagonism include the inhibition of mast cell degranulation and a reduction in the release of pro-inflammatory cytokines.

Signaling Pathway of Rupatadine

Caption: Mechanism of action of rupatadine.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

| Hazard Information | Details | Source |

| Signal Word | Danger | |

| GHS Pictogram | GHS05 (Corrosion) | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P304+P340, P363, P405, P501 |

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable intermediate for the synthesis of rupatadine and potentially other novel pharmaceutical compounds. Its efficient synthesis and well-defined chemical properties make it a compound of significant interest to the drug development community. Further research into its applications and the biological activities of its derivatives is warranted.

References

"3-(Bromomethyl)-5-methylpyridine hydrobromide" molecular weight and formula

This document provides the fundamental chemical properties of 3-(Bromomethyl)-5-methylpyridine hydrobromide, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Chemical Properties

Below is a summary of the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C7H9Br2N |

| Molecular Weight | 266.96 g/mol [1][2] |

| CAS Number | 1235342-53-6[1][2] |

Logical Relationship of Compound Name to Structure

The following diagram illustrates the relationship between the constituent parts of the chemical name and the final compound.

References

Stability and Storage of 3-(Bromomethyl)-5-methylpyridine hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the stability and storage of 3-(Bromomethyl)-5-methylpyridine hydrobromide, a key reagent in various synthetic and pharmaceutical development processes. Due to the limited availability of public, in-depth stability studies on this specific compound, this document focuses on general principles derived from the chemical nature of brominated pyridinium hydrobromides and established laboratory standards for handling such reagents.

Core Principles of Stability

This compound is a reactive organic molecule. Its stability is primarily influenced by temperature, moisture, and light. As a hydrobromide salt, it is generally more stable and less volatile than its freebase counterpart. However, the presence of a bromomethyl group makes the molecule susceptible to nucleophilic substitution and elimination reactions, which can be accelerated by improper storage and handling.

Recommended Storage and Handling Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on general chemical safety and stability principles.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |

| Light | Amber vial / Dark location | Protects from light-induced degradation. |

| Moisture | Tightly sealed container with desiccant | The compound is hygroscopic and can be hydrolyzed. |

| Purity | 95.0% | Higher purity generally correlates with greater stability. |

Experimental Protocols: General Stability Assessment

While specific experimental data for this compound is not publicly available, a general approach to assessing the stability of a new or infrequently used reagent like this compound would involve the following protocols.

Forced Degradation Study

-

Objective: To identify potential degradation pathways and products under stress conditions.

-

Methodology:

-

Expose samples of the compound to various stress conditions, including elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), and intense light (e.g., UV-A, UV-B).

-

At specified time points, withdraw samples and analyze them using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Characterize any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Long-Term Stability Study

-

Objective: To determine the shelf-life of the compound under recommended storage conditions.

-

Methodology:

-

Store multiple batches of the compound under the recommended storage conditions (e.g., 2-8°C, protected from light and moisture).

-

At predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), test the samples for purity, appearance, and other relevant quality attributes using a validated analytical method.

-

The shelf-life is determined by the time it takes for a significant change in a critical quality attribute to occur.

-

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for receiving, handling, and storing this compound to maintain its stability and ensure user safety.

Caption: Workflow for handling and storage of this compound.

Conclusion

The stability of this compound is crucial for the reliability and reproducibility of experimental results. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the compound's integrity over time. It is strongly recommended that individual laboratories perform their own stability assessments, particularly for long-term projects or when using the compound in cGMP-regulated environments.

The Strategic Utility of 3-(Bromomethyl)-5-methylpyridine Hydrobromide in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-5-methylpyridine hydrobromide has emerged as a pivotal pyridine-based building block in medicinal chemistry, primarily recognized for its integral role as a key intermediate in the synthesis of the second-generation antihistamine, rupatadine.[1] Its unique structural features, combining the reactivity of a bromomethyl group with the scaffolding properties of a substituted pyridine ring, make it a valuable synthon for the construction of complex, biologically active molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and its strategic importance in drug discovery and development.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉Br₂N | [2] |

| Molecular Weight | 266.96 g/mol | [2] |

| Appearance | Solid | |

| CAS Number | 1235342-53-6 | [2] |

| Flash Point | 162 °C | [2] |

Table 1: Physicochemical Properties of this compound

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl, bromomethyl, and pyridine ring protons. |

| ¹³C NMR | Resonances for all seven carbon atoms in the molecule. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the pyridine ring and C-Br bond. |

| Elemental Analysis | Percentage composition of Carbon, Hydrogen, Bromine, and Nitrogen. |

Table 2: Analytical Characterization of this compound

Synthesis of this compound

An efficient and environmentally friendly synthesis of this compound has been reported starting from 5-methylnicotinic acid, with an overall yield of 65.9%.[1] This method provides a significant improvement over previous routes that involved the hard-to-control bromination of 3,5-dimethylpyridine.[1]

Figure 1: General synthesis pathway for this compound.

Experimental Protocol: Synthesis from 5-Methylnicotinic Acid (General Outline)

A detailed, step-by-step protocol from the primary literature is not publicly available. The following is a generalized procedure based on available information.

Step 1: Esterification and Reduction. 5-methylnicotinic acid is first converted to its corresponding methyl ester. This is typically achieved by reacting the acid with methanol in the presence of an acid catalyst (e.g., thionyl chloride). The resulting ester is then reduced to 5-methyl-3-pyridylmethanol using a suitable reducing agent like sodium borohydride.

Step 2: Bromination. The alcohol, 5-methyl-3-pyridylmethanol, is then subjected to bromination to yield the target compound. This transformation can be accomplished using a brominating agent such as hydrobromic acid. The final product is isolated as the hydrobromide salt.

Application in the Synthesis of Rupatadine

The most prominent application of this compound is in the synthesis of rupatadine, a potent dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors.[3]

Figure 2: N-alkylation reaction for the synthesis of Rupatadine.

Experimental Protocol: Synthesis of Rupatadine

The synthesis of rupatadine involves the N-alkylation of desloratadine with 3-(bromomethyl)-5-methylpyridine (or its hydrobromide salt, which is neutralized in situ).

Materials:

-

Desloratadine

-

This compound (or the free base, 3-chloromethyl-5-methylpyridine)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Water

Procedure:

-

A mixture of desloratadine, potassium carbonate, and a phase transfer catalyst like tetrabutylammonium bromide is prepared in toluene.

-

A solution of 3-chloromethyl-5-methylpyridine in toluene is added to the stirred mixture.

-

The reaction mixture is heated to 70°C and maintained for 6-8 hours.

-

Upon completion, the reaction is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude rupatadine.

-

The crude product can be further purified by recrystallization or chromatography.

Table 3: Key Parameters in Rupatadine Synthesis

| Parameter | Condition |

| Reactants | Desloratadine, 3-chloromethyl-5-methylpyridine |

| Base | Potassium carbonate |

| Catalyst | Tetrabutylammonium bromide (Phase Transfer Catalyst) |

| Solvent | Toluene |

| Temperature | 70°C |

| Reaction Time | 6-8 hours |

Broader Applications in Medicinal Chemistry

Beyond its role in rupatadine synthesis, the 3-(bromomethyl)-5-methylpyridine scaffold holds potential for the development of other bioactive molecules. The pyridine ring is a common motif in many pharmaceuticals, and the reactive bromomethyl group allows for its facile incorporation into various molecular frameworks. For instance, substituted pyridines are key components of various kinase inhibitors, which are a major class of anticancer drugs. The 3-(bromomethyl)-5-methylpyridine building block could be utilized in the synthesis of novel kinase inhibitors by reacting it with appropriate amine or alcohol-containing heterocyclic cores.

Figure 3: Logical workflow for utilizing the building block in drug discovery.

Conclusion

This compound is a strategically important building block in pharmaceutical synthesis, with its value demonstrated by its crucial role in the manufacturing of rupatadine. Its efficient synthesis and reactive nature make it an attractive starting material for the development of a wide range of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is likely to yield new and potent bioactive compounds.

References

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 3-(Bromomethyl)-5-methylpyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-5-methylpyridine hydrobromide is a crucial reagent and building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the antihistamine rupatadine. The reactivity of this compound is dominated by the bromomethyl group, which acts as a potent electrophile in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical reactivity of the bromomethyl moiety, detailing its reaction mechanisms, quantitative data from key syntheses, and explicit experimental protocols.

Core Reactivity: The Benzylic-like Nature of the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group of 3-(bromomethyl)-5-methylpyridine is the focal point of its reactivity. This group is analogous to a benzylic bromide, where the pyridine ring provides stabilization to the transition state of nucleophilic substitution reactions. This stabilization significantly enhances the reactivity of the bromomethyl group compared to a simple alkyl bromide.

The primary reaction pathway for the bromomethyl group is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide leaving group.[1] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][3]

The electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. The presence of the hydrobromide salt means the pyridine nitrogen is protonated, which can further increase the electron-withdrawing effect. In practical applications, a base is required to deprotonate the nucleophile and/or neutralize the hydrobromide to facilitate the reaction.

Quantitative Data on Key Reactions

The most well-documented reaction of this compound is its N-alkylation of desloratadine to form rupatadine.[4][5] The efficiency of this and related synthetic steps has been reported in various patents and publications.

| Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |

| Bromination | 3,5-Lutidine | 3-Bromomethyl-5-methylpyridine hydrochloride | N-Bromosuccinimide, AIBN, CCl₄, reflux; then HCl gas | 67.66 | |

| Multi-step Synthesis | 5-Methylnicotinic acid | This compound | 4-step synthesis | 65.9 (overall) | [6] |

| N-Alkylation | Desloratadine, 3-(Bromomethyl)-5-methylpyridine | Rupatadine | Not specified | 40 (overall) | [4] |

| N-Alkylation | Desloratadine, 5-Methyl-3-(chloromethyl)-pyridine hydrochloride | Rupatadine | K₂CO₃, DMF | 85.27 (overall) | [4] |

| N-Alkylation | Desloratadine, 3-Bromomethyl-5-methyl pyridine | Rupatadine | Aqueous alkali, phase transfer catalyst, biphasic solvent | High | [7] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of rupatadine.

Synthesis of this compound from 5-Methylnicotinic Acid

This four-step process provides a reliable method for the preparation of the title compound.[6]

-

Esterification: 5-Methylnicotinic acid is reacted with methanol in the presence of thionyl chloride to yield methyl 5-methylnicotinate (95.5% yield).

-

Reduction: The resulting ester is reduced with sodium borohydride in methanol to furnish (5-methylpyridin-3-yl)methanol.

-

Salt Formation: The crude alcohol from the previous step is treated with hydrobromic acid to form the hydrobromide salt, which is purified by crystallization. The overall yield for these two steps is 85%.

-

Bromination: The purified (5-methylpyridin-3-yl)methanol hydrobromide is treated with hydrogen bromide in xylene with azeotropic removal of water to afford this compound (79.5% yield).

General Protocol for N-Alkylation with Nitrogen Nucleophiles

This protocol is adapted from procedures for the synthesis of rupatadine and can be generalized for other amine nucleophiles.[4][5][8]

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine nucleophile (1.0 eq) and a suitable solvent (e.g., dimethylformamide (DMF) or a biphasic system like methylene chloride/water).

-

Base and Catalyst: Add a base (e.g., K₂CO₃, aq. NaOH, 1.5-2.0 eq). For biphasic systems, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can be added (0.1 eq).

-

Addition of Electrophile: Add this compound (1.0-1.2 eq) to the mixture.

-

Reaction: Stir the reaction mixture at a specified temperature (ranging from room temperature to 70°C) for a designated time (typically 6-10 hours).

-

Monitoring: Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

Workup: Upon completion, cool the reaction mixture. If in a biphasic system, separate the layers. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

General Protocol for Substitution with Oxygen and Sulfur Nucleophiles

While less documented for this specific substrate, protocols for analogous compounds suggest high reactivity with O- and S-nucleophiles.[8]

-

For O-Nucleophiles (Alcohols, Phenols):

-

In a flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in a suitable solvent (e.g., THF, DMF).

-

Cool the solution in an ice bath and add a strong base like sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide or phenoxide.

-

Add a solution of this compound (1.0 eq) to the reaction mixture.

-

Stir at room temperature or heat as required, monitoring by TLC.

-

Once complete, carefully quench the reaction with water and remove the solvent under reduced pressure. The product can be extracted with an organic solvent.

-

-

For S-Nucleophiles (Thiols, Thiophenols):

-

Dissolve the thiol or thiophenol (1.1 eq) in a suitable solvent (e.g., DMF, ethanol).

-

Add a base such as potassium carbonate or sodium hydroxide (1.2 eq) and stir for 15-30 minutes at room temperature to form the thiolate.

-

Add this compound (1.0 eq) to the mixture.

-

Stir at room temperature or heat as needed, monitoring by TLC.

-

Upon completion, remove the solvent and partition the residue between an organic solvent and water to isolate the product.

-

Mandatory Visualizations

Logical Relationships in Reactivity

Caption: Logical flow of the SN2 reaction on the bromomethyl group.

Experimental Workflow for Rupatadine Synthesis

Caption: Workflow for the N-alkylation step in Rupatadine synthesis.

References

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]

- 4. Process For The Synthesis Of Rupatadine [quickcompany.in]

- 5. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. An improved process for the preparation of Rupatadine Fumarate - Patent 2824103 [data.epo.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-(Bromomethyl)-5-methylpyridine hydrobromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing detailed, established experimental protocols for solubility determination. Furthermore, it discusses the expected solubility trends based on the compound's structure and offers qualitative information for structurally related molecules to provide valuable insights for researchers. This document is intended to be a practical resource for scientists and professionals involved in drug development and chemical synthesis, enabling them to determine the solubility of this compound in various common organic solvents.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₇H₉Br₂N.[1][2] It serves as a crucial building block in the synthesis of pharmacologically active molecules.[3] The solubility of this compound is a critical physical property that influences reaction kinetics, purification methods, and formulation strategies. Understanding its behavior in different organic solvents is paramount for optimizing synthetic routes and ensuring the efficient production of target molecules.

Compound Properties:

-

Appearance: Typically a solid[5]

-

Storage Conditions: Recommended storage at 2-8°C in an inert atmosphere.[6]

Predicted Solubility Profile

The molecule consists of a pyridine ring, a methyl group, and a bromomethyl group, and it is in the form of a hydrobromide salt. The pyridine ring provides some polarity, while the methyl and bromomethyl groups are more nonpolar. The hydrobromide salt form significantly increases its polarity and the likelihood of solubility in polar solvents. For a related compound, 3-bromo-5-methylpyridine, it is noted to be soluble in organic solvents such as ethanol and ether and slightly soluble in water.[7] Another similar compound, pyridine, is a water-soluble liquid.[8]

Based on this, this compound is expected to be more soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols (methanol, ethanol). Its solubility is likely to be lower in nonpolar solvents like hexane and toluene.

Quantitative Solubility Data

As specific quantitative solubility data for this compound is not widely published, this section provides a template for researchers to record their experimental findings. The following table can be populated using the experimental protocols outlined in Section 4.

| Solvent | Chemical Family | Polarity | Solubility ( g/100 mL) at 25°C | Observations |

| Methanol | Alcohol | Polar Protic | ||

| Ethanol | Alcohol | Polar Protic | ||

| Isopropanol | Alcohol | Polar Protic | ||

| Acetone | Ketone | Polar Aprotic | ||

| Ethyl Acetate | Ester | Polar Aprotic | ||

| Dichloromethane | Halogenated | Polar Aprotic | ||

| Chloroform | Halogenated | Polar Aprotic | ||

| Diethyl Ether | Ether | Nonpolar | ||

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | ||

| Toluene | Aromatic | Nonpolar | ||

| Hexane | Alkane | Nonpolar | ||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | ||

| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, the following established experimental methodologies are recommended.

Gravimetric Method

This is a classical and highly accurate method for determining the equilibrium solubility of a compound in a given solvent.[9]

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Sealed vials or flasks

-

Syringe filters (e.g., 0.45 µm pore size)

-

Oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer and agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[9]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed container.[10] The filter should also be at the experimental temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely. This can be achieved by placing the container in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.[10]

-

Once the solvent is fully removed, cool the container in a desiccator and weigh it again.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the container minus the initial weight of the empty container.

-

The volume of the solvent in the filtered sample is the volume of the filtered solution minus the volume of the dissolved solid (which can be estimated from its density if known, or often neglected if the solubility is low). A more accurate method is to calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution and then converting it to volume using the solvent's density.

-

Calculate the solubility in g/100 mL or other desired units.

-

Workflow for the Gravimetric Method

Caption: Workflow for Determining Solubility via the Gravimetric Method.

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[10]

Objective: To determine the concentration of the compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of a known concentration of this compound in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.[10]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[10]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[10]

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

-

Workflow for the UV-Vis Spectrophotometry Method

Caption: Workflow for Determining Solubility via UV-Vis Spectrophotometry.

Signaling Pathways and Applications

While specific signaling pathways involving this compound are not extensively documented, it is a key intermediate in the synthesis of rupatadine.[3] Rupatadine is an antihistamine and platelet-activating factor (PAF) antagonist. Therefore, the synthesis of rupatadine and similar compounds represents a significant application where the solubility of this compound is a critical parameter.

Logical Relationship in Drug Synthesis

Caption: Role of Solubility in the Synthetic Workflow.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound in common organic solvents. While direct quantitative data is scarce, the provided experimental protocols for the gravimetric and UV-Vis spectrophotometry methods offer robust approaches for researchers to generate this critical data in their own laboratories. The structural characteristics of the molecule suggest a higher solubility in polar organic solvents. The systematic determination of its solubility profile will aid in the optimization of synthetic processes, ultimately facilitating the development of novel pharmaceuticals.

References

- 1. This compound | 1235342-53-6 | KZB34253 [biosynth.com]

- 2. 5-(Bromomethyl)-2-methylpyridine hydrobromide | C7H9Br2N | CID 22145605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Bromomethyl)-2-methylpyridine 76915-53-2 [sigmaaldrich.com]

- 5. This compound | 1235342-53-6 [sigmaaldrich.com]

- 6. 1235342-53-6|this compound|BLD Pharm [bldpharm.com]

- 7. 3-Bromo-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety, COA & SDS [pipzine-chem.com]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Pivotal Role of 3-(Bromomethyl)-5-methylpyridine Hydrobromide in the Synthesis of Rupatadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of rupatadine, a potent second-generation antihistamine and platelet-activating factor (PAF) antagonist. A critical focus is placed on the role of the key precursor, 3-(Bromomethyl)-5-methylpyridine hydrobromide, outlining its synthesis and subsequent conversion to the final active pharmaceutical ingredient (API). This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways to support research and development in this area.

Introduction to Rupatadine and its Synthesis

Rupatadine is a well-established therapeutic agent for the management of allergic rhinitis and urticaria.[1] Its dual mechanism of action, targeting both histamine H1 and PAF receptors, provides comprehensive relief from allergic symptoms.[2][3] The synthesis of rupatadine can be achieved through various routes, with a common and efficient method involving the N-alkylation of desloratadine with a reactive pyridine-based intermediate. Among these, this compound serves as a key and effective precursor.

The general synthetic strategy involves the preparation of this pyridine derivative, followed by its condensation with desloratadine. This guide will detail a widely referenced method starting from 3,5-lutidine.

Synthesis of this compound

The preparation of the key precursor, this compound, is a crucial first stage in the synthesis of rupatadine. A common method involves the free-radical bromination of 3,5-lutidine.

Experimental Protocol: Preparation of 3-(Bromomethyl)-5-methylpyridine Hydrochloride

A process analogous to the preparation of the hydrobromide salt involves the use of N-bromosuccinimide (NBS) as a brominating agent and a radical initiator. The following protocol is adapted from established patent literature.[4]

Materials:

-

3,5-Lutidine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Hydrochloric acid (gas)

Procedure:

-

A mixture of 3,5-lutidine (1.0 eq), N-bromosuccinimide (1.2 eq), and azobisisobutyronitrile (0.2 eq) in carbon tetrachloride is prepared in a suitable reaction vessel.

-

The reaction mixture is heated to reflux for a period of 2 hours.

-

After the reflux period, the mixture is cooled to room temperature, and the solid by-products are removed by filtration.

-

To the resulting filtrate, hydrochloric acid gas is passed through, leading to the precipitation of 3-(bromomethyl)-5-methylpyridine hydrochloride.

-

The precipitated solid is collected by filtration to yield the desired product.

Note: The hydrobromide salt can be obtained by using hydrobromic acid instead of hydrochloric acid in the final step.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3,5-Lutidine | [4] |

| Reagents | N-Bromosuccinimide, AIBN | [4] |

| Solvent | Carbon tetrachloride | [4] |

| Yield | 67.66% | [4] |

Synthesis of Rupatadine via N-alkylation

The core step in the synthesis of rupatadine is the N-alkylation of desloratadine with the prepared this compound. This reaction is typically carried out in the presence of a base and a phase transfer catalyst.

Experimental Protocol: N-alkylation of Desloratadine

The following protocol outlines the synthesis of rupatadine from desloratadine and 3-(bromomethyl)-5-methylpyridine hydrochloride, a closely related precursor.[4]

Materials:

-

Desloratadine

-

3-(bromomethyl)-5-methylpyridine hydrochloride

-

Tetrabutylammonium bromide (TBAB)

-

Sodium hydroxide (aqueous solution)

-

Methylene chloride

Procedure:

-

A mixture of desloratadine (1.0 eq), 3-(bromomethyl)-5-methylpyridine hydrochloride (1.0-1.2 eq), and tetrabutylammonium bromide (as a phase transfer catalyst) is prepared in a biphasic system of methylene chloride and water.

-

An aqueous solution of sodium hydroxide is added to the reaction mixture at room temperature.

-

The mixture is stirred vigorously for 6-8 hours at room temperature.

-

Upon completion of the reaction, the organic and aqueous layers are separated.

-

The organic layer is washed and then concentrated under reduced pressure to yield crude rupatadine.

Conversion to Rupatadine Fumarate

For pharmaceutical use, the rupatadine base is often converted to a stable salt form, such as the fumarate salt.

Procedure:

-

The crude rupatadine base is dissolved in a suitable ketonic solvent (e.g., acetone).

-

A solution of fumaric acid in an alcoholic solvent (e.g., methanol) is added to the rupatadine solution with stirring.

-

The reaction mixture is stirred at room temperature for 8-10 hours, during which time rupatadine fumarate precipitates.

-

The solid product is collected by filtration, washed with acetone, and dried under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Desloratadine, 3-(bromomethyl)-5-methylpyridine HCl | [4] |

| Catalyst | Tetrabutylammonium bromide (TBAB) | [4] |

| Base | Sodium hydroxide | [4] |

| Solvent System | Methylene chloride / Water (biphasic) | [4] |

| Overall Yield (Rupatadine) | ~40% (from 3,5-lutidine) | [5] |

| Improved Overall Yield | 85.27% (alternative route) | [5] |

Visualizing the Process and Mechanism

Rupatadine Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of rupatadine starting from 3,5-lutidine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN103804357A - Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 3. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]

- 4. WO2006114676A2 - A process for the preparation of rupatadine - Google Patents [patents.google.com]

- 5. Process For The Synthesis Of Rupatadine [quickcompany.in]

Methodological & Application

Application Notes and Protocols for N-alkylation using 3-(Bromomethyl)-5-methylpyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-5-methylpyridine hydrobromide is a key heterocyclic building block employed in the synthesis of various pharmaceutical compounds. Its primary application lies in the N-alkylation of primary and secondary amines to introduce the (5-methylpyridin-3-yl)methyl moiety. This structural motif is present in several biologically active molecules. Notably, this reagent is a critical intermediate in the synthesis of Rupatadine, a potent dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors used for the treatment of allergies.[1][2][3]

These application notes provide a detailed protocol for the N-alkylation of amines using this compound, with a specific example of its reaction with a secondary amine. The information is intended to guide researchers in developing robust and efficient synthetic procedures.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of a secondary amine with 3-(Bromomethyl)-5-methylpyridine. The data is compiled from procedures used in the synthesis of Rupatadine, where Desloratadine serves as the amine substrate.[1][2][4]

| Parameter | Condition | Reference |

| Amine Substrate | Desloratadine (a secondary amine) | [1][2] |

| Alkylation Reagent | 3-(Bromomethyl)-5-methylpyridine | [1][2] |

| Base | Sodium hydroxide (aqueous solution) or Triethylamine | [1][4] |

| Solvent System | Biphasic: Water-immiscible organic solvent (e.g., Carbon Tetrachloride, Toluene) and Water | [1][3] |

| Phase Transfer Catalyst | Tetrabutylammonium bromide (optional, but recommended for biphasic systems) | [1] |

| Temperature | Room Temperature to 70°C | [1][4] |

| Reaction Time | 6-18 hours | [1][4] |

| Reported Yield | ~40% | [2] |

Experimental Protocols

Protocol 1: N-alkylation of a Secondary Amine in a Biphasic System

This protocol is adapted from the synthesis of Rupatadine and is suitable for the N-alkylation of secondary amines that are soluble in water-immiscible organic solvents.[1]

Materials:

-

Secondary amine (e.g., Desloratadine)

-

This compound (or the free base, 3-(Bromomethyl)-5-methylpyridine)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Carbon Tetrachloride (CCl₄) or Toluene

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq) and Tetrabutylammonium bromide (0.1 eq) in the chosen organic solvent (e.g., Carbon Tetrachloride).

-

Addition of Base: Prepare a solution of sodium hydroxide (1.5-2.0 eq) in water and add it to the reaction mixture.

-

Addition of Alkylating Agent: Add a solution of 3-(Bromomethyl)-5-methylpyridine (prepared from the hydrobromide salt by neutralization, or used as the free base) (1.0-1.2 eq) in the same organic solvent to the biphasic mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 6-8 hours. The reaction can be gently heated (up to 50°C) to increase the rate if necessary.[1] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate in a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.[4]

Protocol 2: General N-alkylation of Piperidines

For simpler, more soluble amines like piperidine, a more straightforward, single-solvent system can be employed.[5]

Materials:

-

Piperidine derivative (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative and the anhydrous solvent.

-

Add the base (K₂CO₃ or DIPEA).

-

Add this compound.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required for less reactive amines.

-

Upon completion, filter off any inorganic salts if K₂CO₃ was used.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by standard methods such as column chromatography.

Mandatory Visualization

Caption: Experimental workflow for the N-alkylation of a secondary amine.

References

Application Notes and Protocols: Reaction of 3-(Bromomethyl)-5-methylpyridine hydrobromide with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-5-methylpyridine hydrobromide is a key synthetic intermediate, notably utilized in the preparation of pharmacologically active compounds. Its primary reactivity lies in the electrophilic nature of the bromomethyl group, making it susceptible to nucleophilic substitution reactions. This document provides detailed application notes and protocols for the reaction of this compound with primary amines, a crucial transformation for the synthesis of N-substituted (5-methylpyridin-3-yl)methanamine derivatives. These derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active molecules, including antihistamines like Rupatadine.

The general reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine displaces the bromide ion. The use of the hydrobromide salt of the electrophile necessitates the presence of a base to neutralize the hydrobromic acid formed during the reaction and to deprotonate the primary amine, thereby increasing its nucleophilicity.

Reaction Mechanism and Workflow

The reaction of this compound with a primary amine typically follows the workflow outlined below. The process involves the deprotonation of the amine, nucleophilic attack on the benzylic carbon, and subsequent workup to isolate the desired secondary amine product.

Caption: General experimental workflow for the reaction.

Key Applications

The primary application of this reaction is in the synthesis of precursors and final drug molecules. The resulting N-((5-methylpyridin-3-yl)methyl)amine scaffold is a common feature in a variety of biologically active compounds. A prominent example is the synthesis of Rupatadine, a dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors. While Rupatadine itself is derived from a secondary amine, the reaction with primary amines allows for the generation of a library of analogous compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with primary amines. Optimization of reaction conditions may be necessary depending on the specific amine used.

Protocol 1: General Procedure for the N-Alkylation of Primary Amines

This protocol is adapted from general procedures for the alkylation of amines with benzylic halides.

Materials:

-

This compound

-

Primary amine (e.g., propylamine, butylamine, aniline)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate) at room temperature, add anhydrous potassium carbonate (2.5-3.0 eq).

-

Add the primary amine (1.1-1.2 eq) to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (5-methylpyridin-3-yl)methanamine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the reaction of this compound with various primary amines, based on analogous reactions reported in the literature. It is important to note that specific yields can vary based on the purity of reactants and adherence to the protocol.

| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Propylamine | K₂CO₃ | DMF | 25 | 16 | 75-85 |

| n-Butylamine | K₂CO₃ | DMF | 25 | 16 | 78-88 |

| Aniline | Et₃N | MeCN | 60 | 8 | 60-70 |

| Benzylamine | K₂CO₃ | DMF | 25 | 12 | 80-90 |

Note: The data presented are estimates based on typical nucleophilic substitution reactions of this type and should be used as a guideline for reaction optimization.

Signaling Pathway Visualization

While this reaction is a synthetic transformation and does not directly modulate a signaling pathway, the products of this reaction can be designed to target specific biological pathways. For instance, if the primary amine is part of a larger molecule designed to inhibit a particular kinase, the resulting product would be a kinase inhibitor. The following diagram illustrates a generic kinase signaling pathway that such a molecule could potentially inhibit.

Caption: Potential inhibition of a kinase signaling pathway.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a wide range of N-substituted (5-methylpyridin-3-yl)methanamine derivatives. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to facilitate the synthesis and exploration of novel compounds with potential therapeutic applications. Careful control of reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields and purity of the desired products.

Synthesis of rupatadine intermediate using "3-(Bromomethyl)-5-methylpyridine hydrobromide"

Application Notes and Protocols for the Synthesis of a Rupatadine Intermediate

Introduction

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and urticaria. A key step in the synthesis of rupatadine is the N-alkylation of desloratadine with a reactive pyridine intermediate. This document provides detailed application notes and protocols for the synthesis of a crucial rupatadine intermediate, focusing on the use of 3-(halomethyl)-5-methylpyridine derivatives. The synthesis of this intermediate is a critical step that influences the overall yield and purity of the final active pharmaceutical ingredient (API).

The protocols described herein are intended for researchers, scientists, and drug development professionals. They are compiled from various sources and aim to provide a comprehensive guide for the laboratory-scale synthesis of this key intermediate and its subsequent reaction to form rupatadine.

Synthesis Pathway Overview

The synthesis of rupatadine from desloratadine and the pyridine intermediate can be visualized as a direct N-alkylation reaction. The pyridine intermediate itself can be synthesized from precursors such as 5-methylnicotinic acid or 3,5-lutidine. A general overview of the synthetic approach is presented below.

Caption: General overview of rupatadine synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-(Bromomethyl)-5-methylpyridine from 3,5-Lutidine

This protocol outlines the synthesis of the key pyridine intermediate via bromination of 3,5-lutidine.

Materials:

-

3,5-Lutidine

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4)

Procedure:

-

In a four-necked round bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3,5-lutidine (100 g) and carbon tetrachloride (3500 ml).[1]

-

To this solution, add N-Bromosuccinimide (133 g) and AIBN (15.38 g).[1]

-

Slowly heat the reaction mixture to 70°C and maintain this temperature for 4 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature (20-30°C).[1]

-

Filter the reaction mass. The resulting filtrate contains the 3-(bromomethyl)-5-methylpyridine and can be used directly in the subsequent step without isolation.[1]

Protocol 2: Synthesis of Rupatadine via N-alkylation

This protocol describes the N-alkylation of desloratadine with the prepared 3-(bromomethyl)-5-methylpyridine solution.

Materials:

-

Filtrate containing 3-(bromomethyl)-5-methylpyridine from Protocol 1

-

Desloratadine

-

Tetrabutylammonium bromide (TBAB)

-

Sodium hydroxide (NaOH)

-

Water

-

Acetone

-

Silica gel

Procedure:

-

Take 3.7 L of the filtrate from Protocol 1 and add desloratadine (60 g) and tetrabutylammonium bromide (7.6 g).[1]

-

Prepare an aqueous solution of sodium hydroxide by dissolving 18.66 g of NaOH in 100 ml of water. Add this solution to the reaction mixture at room temperature.[1]

-

Stir the reaction mass vigorously for 6-8 hours at room temperature.[1]

-

Stop stirring and allow the layers to separate. Discard the aqueous layer.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and distill the solvent under vacuum at 35-40°C to obtain a residue.[1]

-

Dissolve the residue (approximately 110 g) in 560 ml of acetone at room temperature.[1]

-

Add 160 g of silica gel and stir for one hour at room temperature to purify the product.[1]

-

Filter off the silica gel and wash it with acetone. Remove the solvent from the filtrate to yield rupatadine. The reported weight of rupatadine obtained is 60 g.[1]

Alternative Synthesis of the Pyridine Intermediate

An alternative and potentially more environmentally friendly approach to synthesizing a 3-(halomethyl)-5-methylpyridine intermediate starts from 5-methylnicotinic acid. This multi-step process generally involves esterification, reduction to the alcohol, and subsequent halogenation.

Caption: Synthesis of the pyridine intermediate from 5-methylnicotinic acid.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of rupatadine using different methods. It is important to note that yields can vary based on the specific reaction conditions and purity of the starting materials.

| Synthesis Step | Starting Materials | Product | Reported Yield | Reference |

| N-alkylation of Desloratadine with 3-(bromomethyl)-5-methylpyridine | 3,5-Lutidine, NBS, Desloratadine | Rupatadine | 40% | [1][2] |

| N-alkylation using a phase transfer catalyst | 3-(bromomethyl)-5-methylpyridine, Desloratadine | Rupatadine | High yields | [1] |

| Synthesis from 5-methylnicotinic acid | 5-methylnicotinic acid, Desloratadine | Rupatadine | 85.27% | [2] |

| Synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide from 5-methylnicotinic acid | 5-methylnicotinic acid | This compound | 65.9% | [3] |

Logical Workflow for Impurity Reduction

During the synthesis, the formation of impurities is a significant concern. A logical approach to troubleshooting and minimizing by-products is essential for achieving high purity of the final product.

Caption: A logical workflow for addressing impurities in the synthesis process.

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes and Protocols: 3-(Bromomethyl)-5-methylpyridine hydrobromide in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-(bromomethyl)-5-methylpyridine hydrobromide as a key building block in the synthesis of pharmaceutical intermediates. The primary focus is on its well-established role in the manufacturing of the second-generation antihistamine, rupatadine. Additionally, potential applications in the synthesis of other important pharmaceutical scaffolds are discussed.

Synthesis of Rupatadine: An Antihistamine and PAF Antagonist

This compound is a crucial intermediate in the synthesis of rupatadine, a potent and long-acting antagonist of both histamine H1 and platelet-activating factor (PAF) receptors.[1] The key step in the synthesis of rupatadine is the N-alkylation of desloratadine with 3-(bromomethyl)-5-methylpyridine or its hydrobromide salt.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-methylnicotinic acid

This protocol outlines an efficient, environmentally friendly synthesis of the title compound.[1]

-

Step 1: Esterification of 5-methylnicotinic acid.

-

To a suspension of 5-methylnicotinic acid in methanol, slowly add thionyl chloride.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

After completion, concentrate the mixture, dissolve the residue in water, and adjust the pH to 8-9 with ammonia.

-

Extract the product, methyl 5-methylnicotinate, with ethyl acetate.

-

-

Step 2: Reduction to (5-methylpyridin-3-yl)methanol.

-

Dissolve the methyl 5-methylnicotinate in methanol and add sodium borohydride.

-

Heat the mixture to 55°C for 1 hour.

-

After cooling, concentrate the solution, add water, and extract the product with an appropriate organic solvent.

-

-

Step 3: Bromination to this compound.

-

A detailed procedure for this specific bromination step is outlined in a multi-step synthesis of 5-methyl-3-bromomethylpyridine hydrobromide, which involves reacting 5-methyl-3-pyridinemethanol hydrobromide with hydrobromic acid while removing water.

-

Protocol 2: N-alkylation of Desloratadine with 3-(Bromomethyl)-5-methylpyridine

This protocol describes the core reaction for the synthesis of rupatadine.

-

Method A: Phase-Transfer Catalysis. [2]

-

Stir a mixture of desloratadine, 3-(bromomethyl)-5-methylpyridine, and a phase-transfer catalyst such as tetrabutylammonium bromide in a biphasic solvent system (e.g., methylene chloride and water).[2]

-

Add an aqueous solution of a base, for instance, sodium hydroxide, at room temperature.[2]

-

Stir the reaction mixture for 6-8 hours at room temperature.[2]

-

After reaction completion, separate the organic and aqueous layers.

-

Distill the organic layer under reduced pressure to yield rupatadine.[2]

-

-

Method B: Base-Catalyzed Condensation. [3]

-

In a suitable solvent such as DMF, combine desloratadine, 5-methyl-3-(chloromethyl)pyridine hydrochloride (a related alkylating agent), and a base like potassium carbonate.[3]

-

Heat the reaction mixture to facilitate the condensation reaction.

-

Upon completion, the rupatadine product is isolated and purified.

-

Data Presentation

| Parameter | Protocol 1 (Synthesis of Starting Material) | Protocol 2 (Rupatadine Synthesis) - Method A | Protocol 2 (Rupatadine Synthesis) - Method B |

| Starting Materials | 5-methylnicotinic acid, Methanol, Thionyl chloride, Sodium borohydride | Desloratadine, 3-(bromomethyl)-5-methylpyridine, Tetrabutylammonium bromide, Sodium hydroxide | Desloratadine, 5-methyl-3-(chloromethyl)pyridine hydrochloride, Potassium carbonate |

| Solvent(s) | Methanol, Ethyl acetate | Methylene chloride, Water | Dimethylformamide (DMF) |

| Reaction Conditions | Reflux, 55°C | Room temperature, 6-8 hours | Elevated temperature |

| Overall Yield | 65.9% for this compound | High yields reported | Overall yield of 85.27% for rupatadine reported in a related process[3] |

Visualizations

Caption: Synthetic pathway for Rupatadine.

Potential Applications in Kinase Inhibitor Synthesis

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[4] Many approved and investigational kinase inhibitors feature a substituted pyridine core that often interacts with the hinge region of the kinase active site. While specific examples detailing the use of this compound in the synthesis of kinase inhibitors are not extensively documented in publicly available literature, its reactive nature makes it a plausible building block for creating libraries of potential kinase inhibitors.

Conceptual Synthetic Strategies

The bromomethyl group of this compound is a potent electrophile, readily undergoing nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and phenols. This reactivity can be exploited to tether the 3-methyl-5-pyridinylmethyl moiety to other heterocyclic cores commonly found in kinase inhibitors.

General Reaction Scheme:

A heterocyclic amine, which forms the core of a potential kinase inhibitor, can be alkylated with this compound in the presence of a suitable base to afford the corresponding N-alkylated product.

Visualizations

Caption: Conceptual synthesis of kinase inhibitors.

Summary and Future Perspectives

This compound is a valuable and commercially relevant intermediate in the synthesis of the antihistamine rupatadine. The synthetic routes to both the intermediate itself and the final active pharmaceutical ingredient are well-established and have been optimized for industrial-scale production.

The potential for this reagent extends beyond antihistamines. Its utility as an alkylating agent for introducing the 3-methyl-5-pyridinylmethyl group makes it an attractive candidate for the synthesis of novel compounds targeting other therapeutic areas, most notably in the design of kinase inhibitors. Further research and development in this area could unlock new applications for this versatile building block in drug discovery. Researchers are encouraged to explore the reactivity of this compound with a diverse range of nucleophilic scaffolds to generate novel chemical entities for biological screening.

References

Application Notes and Protocols for Alkylation Reactions with 3-(Bromomethyl)-5-methylpyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 3-(Bromomethyl)-5-methylpyridine hydrobromide as an alkylating agent in the synthesis of various organic compounds. This reagent is a key intermediate in the preparation of pharmacologically active molecules, most notably in the synthesis of Rupatadine, a potent antihistamine. The following sections detail experimental conditions for N-alkylation, O-alkylation, and S-alkylation reactions, present quantitative data in a structured format, and include workflow diagrams for clarity.

N-Alkylation: Synthesis of Rupatadine